molecular formula C5HClN2O2S B2775386 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid CAS No. 269400-52-4

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid

Cat. No.: B2775386
CAS No.: 269400-52-4
M. Wt: 188.59
InChI Key: OTGSSAYMYNTUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid is a heterocyclic compound with the molecular formula C5HClN2O2S and a molecular weight of 188.59 g/mol. This compound is characterized by the presence of a chloro, cyano, and carboxylic acid functional group attached to an isothiazole ring. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid typically involves the reaction of 4,5-dichloroisothiazole-3-carboxylic acid amide with phosphorus pentoxide in the presence of tetrachlorethylene . This reaction yields the target nitrile compound in a quantitative yield. The reaction conditions are relatively mild and do not require the use of solvents, making the process more environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The scalability of the reaction ensures that the compound can be produced in sufficient quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

    Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, although specific conditions may vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives.

Scientific Research Applications

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid is not well-understood. it is believed to interact with various molecular targets and pathways due to its unique chemical structure. The presence of the chloro, cyano, and carboxylic acid groups allows it to participate in a variety of chemical reactions, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloroisothiazole-3-carboxylic acid: A precursor in the synthesis of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid.

    2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with similar structural features.

Uniqueness

This compound is unique due to the combination of its functional groups and the isothiazole ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.

Biological Activity

3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structural formula can be represented as follows:

C6H3ClN2O2S\text{C}_6\text{H}_3\text{ClN}_2\text{O}_2\text{S}

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects. The compound's mechanism may involve:

  • Enzyme Inhibition : It can inhibit bacterial enzymes, which contributes to its antimicrobial properties.
  • Receptor Interaction : The compound may interact with cellular receptors that play roles in cancer proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain strains of bacteria, demonstrating potential for development into therapeutic agents for infectious diseases .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

  • Cell Line Studies : In vitro tests have shown that derivatives of thiazole compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives similar to this compound demonstrated IC50 values indicating potent anti-proliferative activity against human leukemia cells .
Cell Line IC50 (µM) Reference
K562 (Leukemia)0.06
A549 (Lung)0.1
MCF7 (Breast)0.25

Case Studies

Several case studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activities. The most active compounds showed IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Neuroprotective Properties : Some derivatives were also tested for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClN2O2S/c6-4-2(1-7)3(5(9)10)11-8-4/h(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGSSAYMYNTUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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